![molecular formula C9H16F3NO B2584302 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine CAS No. 2248325-26-8](/img/structure/B2584302.png)
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine, also known as TFOB, is a chemical compound that has gained considerable attention in the scientific research community due to its unique properties. TFOB is a member of the oxadiazinane family and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine is not well understood. However, it is believed that 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine acts as an agonist for certain receptors in the body, particularly the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain and is the target of many drugs used to treat anxiety and other neurological disorders.
Biochemical and Physiological Effects:
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety and other neurological disorders. 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a relatively inexpensive compound, making it an attractive option for researchers working with limited budgets. However, 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has some limitations for use in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine. One area of interest is the development of new drugs that target the GABA-A receptor using 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine as a starting material. Another area of interest is the exploration of the potential therapeutic applications of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine in the treatment of anxiety and other neurological disorders. Finally, there is a need for further research into the mechanism of action of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine to better understand its effects on the body.
Synthesemethoden
The synthesis of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine is a complex process that involves multiple steps. The first step involves the reaction of 2-amino-2-methylpropanol with trifluoroacetaldehyde diethyl acetal to form the intermediate compound, 2-amino-2-(trifluoromethyl)propan-1-ol. This intermediate is then reacted with glyoxylic acid to form the final product, 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine.
Wissenschaftliche Forschungsanwendungen
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has been found to have a range of scientific research applications. It has been used extensively in the field of medicinal chemistry to develop new drugs that target specific receptors in the body. 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has also been used as a starting material for the synthesis of other compounds that have potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[6-(trifluoromethyl)oxan-2-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c1-6(5-13)7-3-2-4-8(14-7)9(10,11)12/h6-8H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUOJGGRKZNMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC(O1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

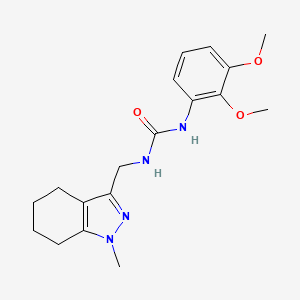
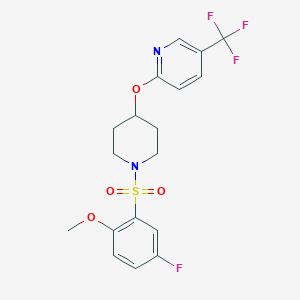
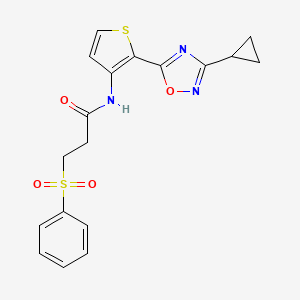

![2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2584227.png)
![2-(3-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2584229.png)
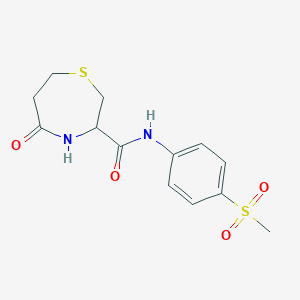
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2584235.png)
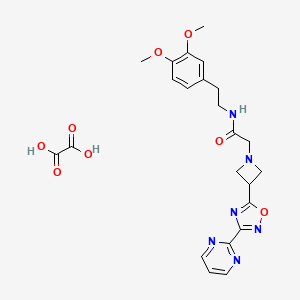


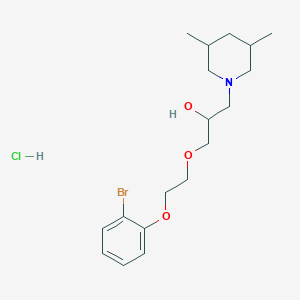
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)
